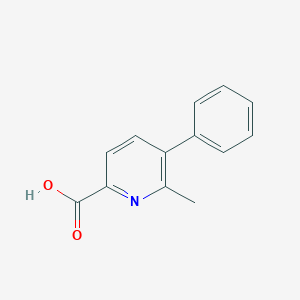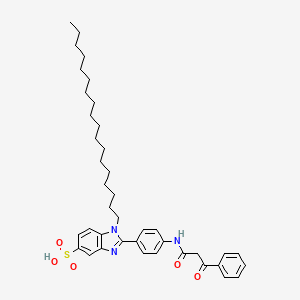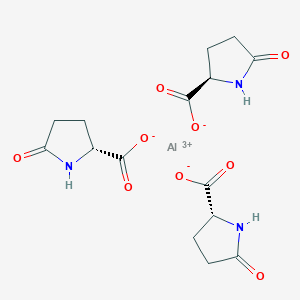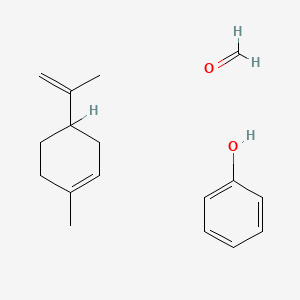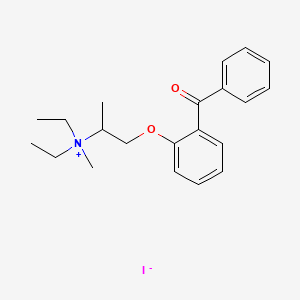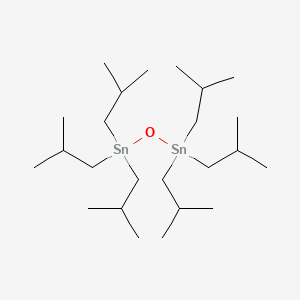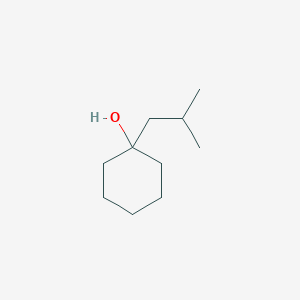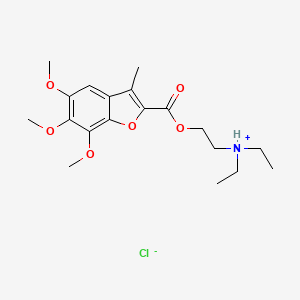
4-Acridinecarboxamide, 9,9'-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes acridinecarboxamide and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of acridinecarboxamide, followed by the introduction of the tetramethylenedioxy and methylsulfonamido groups. The final product is obtained through a series of purification steps, including recrystallization and drying to achieve the dihydrate form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridinecarboxamide core or the functional groups attached to it.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with biological macromolecules. In medicine, it has potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can target specific molecular pathways. Additionally, it finds applications in the industry as a precursor for the production of dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and potentially treating various diseases.
Comparison with Similar Compounds
When compared to similar compounds, 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include acridine derivatives and other sulfonamido-containing molecules. the presence of the tetramethylenedioxy bridge and the specific arrangement of functional groups in this compound provide distinct chemical and biological properties that are not observed in its analogs .
Properties
CAS No. |
66724-96-7 |
|---|---|
Molecular Formula |
C46H44Cl2N8O8S2 |
Molecular Weight |
971.9 g/mol |
IUPAC Name |
(4-carbamoylacridin-9-yl)-[2-[4-[2-[(4-carbamoylacridin-9-yl)azaniumyl]-4-(methanesulfonamido)phenoxy]butoxy]-5-(methanesulfonamido)phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N8O8S2.2ClH/c1-63(57,58)53-27-19-21-39(37(25-27)51-41-29-11-3-5-17-35(29)49-43-31(41)13-9-15-33(43)45(47)55)61-23-7-8-24-62-40-22-20-28(54-64(2,59)60)26-38(40)52-42-30-12-4-6-18-36(30)50-44-32(42)14-10-16-34(44)46(48)56;;/h3-6,9-22,25-26,53-54H,7-8,23-24H2,1-2H3,(H2,47,55)(H2,48,56)(H,49,51)(H,50,52);2*1H |
InChI Key |
GBWUHYSWSKBKDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)NS(=O)(=O)C)[NH2+]C3=C4C=CC=C(C4=NC5=CC=CC=C53)C(=O)N)[NH2+]C6=C7C=CC=C(C7=NC8=CC=CC=C86)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


